molecular formula C22H21ClN2O B14243924 (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 189828-45-3

(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene

Cat. No.: B14243924
CAS No.: 189828-45-3
M. Wt: 364.9 g/mol
InChI Key: RDPJZYXIHSZLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structure, which includes a chlorinated phenyl group and a trimethylphenylmethoxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the preparation of the azo compound through a diazotization reaction. Aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with phenol derivatives to form the azo compound.

    Chlorination: The phenyl group is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

    Methoxylation: The final step involves the introduction of the trimethylphenylmethoxy group. This is typically achieved through a nucleophilic substitution reaction where the phenol derivative is reacted with trimethylphenylmethanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to hydrazo or amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is used in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent, is ongoing.

    Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-{3-Bromo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with a bromine atom instead of chlorine.

    (E)-1-{3-Iodo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and the trimethylphenylmethoxy group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

189828-45-3

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

[3-chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C22H21ClN2O/c1-15-11-16(2)20(17(3)12-15)14-26-22-10-9-19(13-21(22)23)25-24-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3

InChI Key

RDPJZYXIHSZLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.